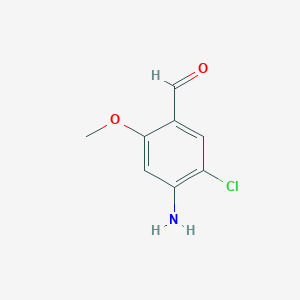4-Amino-5-chloro-2-methoxybenzaldehyde
CAS No.: 145742-50-3
Cat. No.: VC5469875
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 145742-50-3 |
|---|---|
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 |
| IUPAC Name | 4-amino-5-chloro-2-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3 |
| Standard InChI Key | FRPLOCDKNDMVOD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C=O)Cl)N |
Introduction
4-Amino-5-chloro-2-methoxybenzaldehyde, with the CAS number 145742-50-3, is a complex organic compound that has garnered significant attention in various fields of chemistry and pharmacology. This compound is characterized by its molecular formula CHClNO and molecular weight of 185.61 g/mol . It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.
Synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde
The synthesis of 4-amino-5-chloro-2-methoxybenzaldehyde typically involves a multi-step process starting from 4-bromo-2-chloro-5-methoxyaniline. The key steps include:
-
Step A: Preparation of the starting material.
-
Step B: Conversion to the target compound using isopropylmagnesium chloride and n-butyllithium followed by N,N-dimethylformamide (DMF) addition .
Synthesis Conditions
Applications and Research Findings
4-Amino-5-chloro-2-methoxybenzaldehyde is utilized as an intermediate in the synthesis of various compounds, including N-(2-chloro-4-formyl-5-methoxyphenyl)acrylamide, which has potential applications in drug design and as a pharmacophore. This acrylamide derivative can interact with proteins through covalent bonding, potentially inhibiting their function, making it a candidate for studying enzyme inhibitors and protein interactions.
Derivatives and Their Applications
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume